3-OH-2,24',5,5Pentachlorobiphenyl

Description

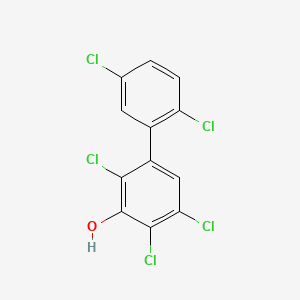

3-OH-2,2',4,5,5'-Pentachlorobiphenyl is a hydroxylated metabolite of the polychlorinated biphenyl (PCB) congener 2,2',4,5,5'-pentachlorobiphenyl (PCB 101). Hydroxylated PCBs (OH-PCBs) are critical in toxicological studies due to their persistence in biological systems and ability to mimic thyroid hormones .

Properties

IUPAC Name |

2,3,6-trichloro-5-(2,5-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPCGVFRUPXGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219336 | |

| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69278-58-6 | |

| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biotransformation and Enzymatic Hydroxylation

A major pathway to obtain hydroxylated PCBs such as 3-OH-2,24',5,5-pentachlorobiphenyl involves enzymatic metabolism of the parent PCB compound. Studies using rat or human liver microsomes have demonstrated that cytochrome P450 enzymes catalyze the hydroxylation of PCBs, often at meta or para positions relative to chlorine substituents.

- Hydroxylation occurs via formation of arene oxide intermediates, which may rearrange or be directly converted to hydroxy-PCBs.

- The hydroxyl group tends to occupy free meta positions on the biphenyl rings.

- In vitro microsomal incubation with pentachlorobiphenyl congeners followed by extraction and purification yields hydroxylated metabolites including 3-OH derivatives.

This biotransformation method is often used to produce small quantities of hydroxylated PCBs for research purposes.

Sample Preparation and Purification Techniques

Extraction and Clean-up

For isolating 3-OH-2,24',5,5-pentachlorobiphenyl from biological or synthetic mixtures, optimized extraction and purification protocols are essential:

Analytical Confirmation

- Gas chromatography coupled with mass spectrometry (GC/MS) is the standard method for confirming the identity and purity of 3-OH-2,24',5,5-pentachlorobiphenyl after synthesis or extraction.

- Derivatization to methyl ethers improves volatility and detection sensitivity.

- Purity levels exceeding 99% have been reported in related PCB syntheses.

Research Findings on Preparation Efficiency and Yields

Summary Table of Preparation Approaches

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Chemical Synthesis (Suzuki Coupling + Hydroxylation) | Palladium-catalyzed cross-coupling of chlorinated phenyl precursors, followed by hydroxylation | High purity product, scalable for research | Requires multi-step synthesis, toxic reagents |

| Enzymatic Biotransformation | Incubation of parent PCB with liver microsomes to generate hydroxylated metabolites | Mimics natural metabolism, regioselective | Low yield, complex purification |

| Extraction and Purification | SPE, solvent extraction, silica gel chromatography, derivatization | Efficient isolation from biological matrices | Requires careful optimization, time-consuming |

Concluding Remarks

The preparation of 3-OH-2,24',5,5-pentachlorobiphenyl is primarily achieved through two complementary approaches: chemical synthesis of the parent pentachlorobiphenyl followed by hydroxylation, and enzymatic biotransformation using liver microsomes. Both methods require rigorous purification and analytical confirmation, typically employing chromatographic techniques and mass spectrometry. The choice of method depends on the intended scale, purity requirements, and research application. Current literature emphasizes the importance of optimized extraction and clean-up protocols to achieve high recovery and purity for analytical and toxicological studies.

Chemical Reactions Analysis

Metabolic Formation and Hydroxylation Pathways

3-OH-PCB 95 is produced via cytochrome P450 (CYP)-mediated oxidation of PCB 95 in human liver microsomes (HLMs). Key findings include:

-

Primary Metabolic Sites : The para position of the 2,5-dichloro-substituted phenyl ring is preferentially oxidized, with 4'-OH-PCB 95 being the dominant metabolite (73% of total hydroxylated products) .

-

Reaction Conditions : Optimal formation occurs at 37°C with 50 μM PCB 95, 0.1 mg/mL microsomal protein, and 1 mM NADPH over 5 minutes .

-

Enzymatic Specificity : CYP2A6 and CYP2B6 are implicated in para- and meta-hydroxylation, respectively, based on studies with recombinant enzymes .

Table 1: Formation Rates of PCB 95 Metabolites in Pooled HLMs

| Metabolite | Structure | Relative Formation Rate (%) |

|---|---|---|

| 4'-OH-PCB 95 | 2,2',3,5',6-PeCB-4'-ol | 73 |

| 4-OH-PCB 95 | 2,2',3,5',6-PeCB-4-ol | 12 |

| 3-OH-PCB 95 | 2,2',4,5',6-PeCB-3-ol | 10 |

| 5-OH-PCB 95 | 2,2',3,5',6-PeCB-5-ol | 3 |

| 4,5-diOH-PCB 95 | 4,5-Dihydroxy-PeCB | <1 |

Reaction Mechanisms and Byproducts

-

Hydroxylation : The addition of a hydroxyl group occurs via epoxidation followed by a 1,2-shift (NIH shift), particularly at the meta and para positions .

-

Diastereomer Formation : 3-OH-PCB 95 exists as two atropisomers (E1 and E2) due to restricted rotation around the biphenyl bond, with enantiomeric fractions (EFs) influenced by CYP isoforms .

-

Secondary Oxidation : Minor dihydroxylated metabolites (e.g., 4,5-diOH-PCB 95) form through sequential oxidation, though these are <1% of total products .

Environmental and Biological Reactivity

-

Photodegradation : Hydroxylated PCBs like 3-OH-PCB 95 undergo photolytic degradation in the atmosphere, with half-lives ranging from 10–120 days depending on chlorine substitution and latitude .

-

Toxicological Interactions : 3-OH-PCB 95 disrupts endocrine signaling by binding to nuclear receptors (e.g., thyroid hormone transporters) and altering gene expression (e.g., CYP1A1) .

Analytical Detection Methods

-

GC-MS : Metabolites are derivatized with diazomethane and analyzed via gas chromatography/time-of-flight mass spectrometry (GC-TOF MS) using characteristic fragments ([M-CH3]+ and [M-CH3-CO-Cl2]+) .

-

Retention Data : 3-OH-PCB 95 elutes earlier than 4-OH-PCB 95 on chiral GC columns, aiding in isomer differentiation .

Comparative Reactivity with Analogues

-

PCB 95 vs. PCB 136 : Unlike PCB 95, PCB 136 (2,2',3,3',6,6'-hexachlorobiphenyl) undergoes both para- and meta-hydroxylation due to its symmetrical structure .

-

Chlorine Substitution Impact : Para-hydroxylation dominates in PCBs with 2,5-dichloro substitution (e.g., PCB 95), while meta-hydroxylation is favored in 2,3,6-trichloro-substituted congeners (e.g., PCB 136) .

Key Research Gaps

Scientific Research Applications

(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- has been studied extensively in scientific research due to its environmental persistence and potential health effects. Some key applications include:

Environmental Chemistry: Research on the environmental fate and transport of PCBs, including their degradation and bioaccumulation in ecosystems.

Analytical Chemistry: Development of analytical methods for detecting and quantifying PCBs in environmental samples using techniques such as gas chromatography-mass spectrometry (GC-MS).

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- involves its interaction with cellular receptors and enzymes. PCBs can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression and the production of enzymes involved in xenobiotic metabolism . This can result in the formation of reactive metabolites that can cause cellular damage and contribute to toxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The hydroxyl group in 3-OH-2,2',4,5,5'-pentachlorobiphenyl distinguishes it from non-hydroxylated PCBs. Key comparisons include:

*Calculated based on parent PCB 101 + hydroxyl group.

Environmental Persistence and Detection

- PCB 101 : Listed among ICES 7 congeners for routine environmental monitoring due to its prevalence in sediments and biota .

- 3-OH-2,2',4,5,5'-PCB: Not included in standard monitoring panels (e.g., ICES 7), likely due to analytical challenges in detecting polar metabolites. Deuterated analogs (e.g., 2,3,4,4',5-Pentachlorobiphenyl-d4, CAS 1219799-24-2) are used as internal standards for PCB analysis .

Toxicity Profiles

- PCB 101 : Classified as a "first specific chemical substance" under Japan’s Chemical Review Act, requiring strict usage permits . Low dioxin-like toxicity but linked to neurodevelopmental effects.

- PCB 118 : High toxicity equivalence factor (TEF = 0.00003) due to coplanar structure; regulated under Stockholm Convention .

- 3-OH-2,2',4,5,5'-PCB : Likely exhibits endocrine-disrupting activity via thyroid hormone receptor binding, a common trait of OH-PCBs.

Analytical Methods

Biological Activity

3-OH-2,24',5,5-Pentachlorobiphenyl is a hydroxylated derivative of pentachlorobiphenyl (PCB), which belongs to a class of environmental pollutants known for their persistence and bioaccumulation in the ecosystem. This compound, like other PCBs, exhibits various biological activities that can have significant implications for human health and the environment.

Chemical Structure and Properties

- Molecular Formula : C12H6Cl5O

- Molecular Weight : 367.4 g/mol

- Structure : The compound contains five chlorine atoms attached to a biphenyl structure, with a hydroxyl group (-OH) that enhances its reactivity and potential for biological interaction.

Mechanisms of Biological Activity

3-OH-2,24',5,5-Pentachlorobiphenyl exhibits several mechanisms through which it affects biological systems:

- Endocrine Disruption :

- Neurotoxicity :

- Immunotoxicity :

Table 1: Summary of Biological Effects Observed in Studies

Detailed Findings

- Hormonal Effects :

- Neurodevelopmental Impact :

- Immunotoxicity Evidence :

Q & A

Basic: How can researchers distinguish between structurally similar pentachlorobiphenyl congeners like 3-OH-2,24',5,5-Pentachlorobiphenyl in environmental samples?

Answer:

Differentiation requires advanced chromatographic separation coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-5) is standard, but isomer-specific resolution demands optimized temperature programming. For hydroxylated metabolites like 3-OH-2,24',5,5-Pentachlorobiphenyl, derivatization (e.g., silylation) improves volatility and detection sensitivity. Retention indices and fragmentation patterns (e.g., characteristic ions at m/z 326 for parent PCBs or hydroxylated derivatives) should be cross-referenced with certified standards .

Basic: What are the primary toxicity mechanisms of hydroxylated PCBs, and how are they assessed in vitro?

Answer:

Hydroxylated PCBs exert toxicity via aryl hydrocarbon receptor (AhR) activation and endocrine disruption. In vitro assays include:

- AhR Reporter Gene Assays : Luciferase-based systems using HepG2 or MCF-7 cells to quantify transcriptional activation.

- Estrogen Receptor (ER) Binding Assays : Competitive binding with radiolabeled estradiol (e.g., ERα/ERβ isoforms).

- CYP450 Inhibition Studies : Monitor metabolic interference using microsomal fractions. Dose-response curves and IC₅₀ values are critical for risk assessment .

Advanced: How can researchers design degradation studies for hydroxylated PCBs in contaminated soils or sediments?

Answer:

Sequential treatment strategies are effective:

Reductive Dechlorination : Use palladium-coated zero-valent iron (Pd/Fe) under anaerobic conditions to remove chlorine atoms.

Biological Degradation : Introduce aerobic bacterial strains (e.g., Burkholderia xenovorans LB400) to metabolize dechlorinated intermediates.

- Monitor degradation products via LC-HRMS and track chlorine substitution patterns.

- Optimize pH (6.5–7.5) and temperature (25–30°C) for microbial activity .

Advanced: What computational tools predict the environmental behavior of hydroxylated PCBs, such as bioaccumulation or partitioning coefficients?

Answer:

The Abraham solvation parameter model predicts partition coefficients (e.g., log Kₒw) using descriptors like dipolarity/polarizability (S) and hydrogen-bond acidity/basicity (A/B). For 2,2',4,5,5'-Pentachlorobiphenyl, experimental log Kₒw = 5.71, aligning with computed values. Molecular dynamics simulations (e.g., COSMO-RS) further model interactions in lipid membranes or aqueous phases .

Advanced: How do structural modifications (e.g., hydroxylation position) influence PCB metabolite binding to serum proteins?

Answer:

Ortho-substituted hydroxyl groups (e.g., 3-OH in 3-OH-2,24',5,5-Pentachlorobiphenyl) enhance binding to transthyretin (TTR), displacing thyroxine. Competitive ELISA or surface plasmon resonance (SPR) quantifies binding affinities (Kd). Meta/para substitutions reduce steric hindrance, increasing affinity for albumin. Structural analogs synthesized via Suzuki coupling can validate structure-activity relationships .

Regulatory: What protocols ensure compliance when handling high-risk PCB congeners in laboratory settings?

Answer:

- Certification : Obtain confirmation certificates for "First Specific Chemical Substances" under the Chemical Review Act (e.g., Japan’s CSCL).

- Containment : Use fume hoods and closed-system rotovaps for volatile congeners.

- Waste Disposal : Incinerate at ≥1200°C with scrubbing to prevent dioxin formation. Document chain-of-custody for audit trails .

Methodological: What quality control measures are critical for quantifying trace-level PCBs in biological matrices?

Answer:

- Internal Standards : Use deuterated analogs (e.g., 2,3,4,4',5-Pentachlorobiphenyl-d5) to correct for matrix effects.

- Recovery Rates : Spike samples with 13C-labeled PCBs; acceptable recovery = 70–120%.

- Limit of Quantification (LOQ) : Validate via signal-to-noise ratios ≥10. For blood serum, LOQ ≤0.1 ng/mL ensures epidemiological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.